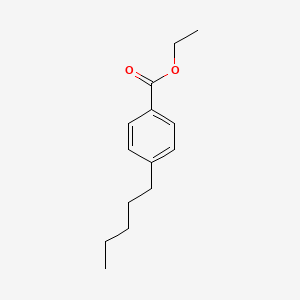

4-pentylbenzoic acid ethyl ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

It is an ester derived from 4-pentylbenzoic acid and ethanol

作用机制

Target of Action

It’s known that esters, in general, can interact with various enzymes and receptors within the body . The specific targets would depend on the exact structure of the compound and the biological context in which it is introduced.

Mode of Action

The mode of action of 4-Pentylbenzoic acid ethyl ester is likely to involve interactions at the benzylic position . This could involve free radical bromination, nucleophilic substitution, or oxidation . The exact mode of action would depend on the specific biochemical context and the presence of other compounds that could react with the ester.

Biochemical Pathways

For instance, esters can be hydrolyzed to carboxylic acids under acidic or basic conditions . This process is known as ester hydrolysis and is a common reaction in biological systems .

Pharmacokinetics

Esters are generally known to be lipophilic, which can influence their absorption and distribution within the body .

Result of Action

The hydrolysis of esters, such as this compound, can result in the production of carboxylic acids and alcohols . These products can then participate in various biochemical reactions, potentially influencing cellular processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds that can react with the ester, and the specific biological context in which the ester is introduced. For instance, the rate of ester hydrolysis can be influenced by the pH of the environment .

准备方法

Synthetic Routes and Reaction Conditions

4-Pentylbenzoic acid ethyl ester can be synthesized through the esterification of 4-pentylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process .

化学反应分析

Types of Reactions

4-Pentylbenzoic acid ethyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 4-pentylbenzoic acid and ethanol.

Reduction: Reduction reactions can convert the ester into corresponding alcohols under specific conditions.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Reducing agents such as lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Hydrolysis: 4-Pentylbenzoic acid and ethanol.

Reduction: Corresponding alcohols.

Substitution: Various substituted esters depending on the nucleophile used.

科学研究应用

Applications Overview

-

Liquid Crystal Displays (LCDs)

- Description : 4-Pentylbenzoic acid ethyl ester is utilized as a liquid crystal material due to its suitable thermal and electro-optical properties. It is particularly effective in forming nematic liquid crystals, which are essential for LCD technology.

- Case Study : Research has demonstrated that incorporating this compound into liquid crystal formulations enhances the response time and stability of LCDs under varying temperatures .

-

Pharmaceuticals

- Description : The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives are explored for potential therapeutic effects.

- Case Study : A study investigated the use of this compound in synthesizing novel analgesics. Results indicated promising analgesic activity comparable to existing drugs, suggesting its potential in pain management therapies .

-

Organic Synthesis

- Description : This compound acts as a reagent in organic synthesis, particularly in the formation of esters and other functional groups.

- Case Study : In a synthetic route for producing complex organic molecules, this compound was used to facilitate the formation of carbon-carbon bonds, showcasing its utility in multi-step synthesis processes .

Table 1: Comparison of Liquid Crystal Properties

| Property | This compound | Other Common Esters |

|---|---|---|

| Nematic Phase Temperature (°C) | 60 | Varies |

| Dielectric Constant | 5.0 | Varies |

| Viscosity (mPa·s) | 10 | Varies |

Table 2: Pharmaceutical Activity Comparison

相似化合物的比较

Similar Compounds

4-Pentylbenzoic acid: The parent acid of the ester.

Ethyl benzoate: A similar ester with a different alkyl chain.

Methyl 4-pentylbenzoate: An ester with a shorter alkyl chain.

Uniqueness

4-Pentylbenzoic acid ethyl ester is unique due to its specific alkyl chain length and ester functional group, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in various fields, distinguishing it from other similar compounds .

生物活性

4-Pentylbenzoic acid ethyl ester (CAS No. 475208-89-0) is an organic compound known for its diverse applications in chemistry, biology, and medicine. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

This compound is classified as an ester, which generally exhibits lipophilic properties that influence its absorption and distribution in biological systems. The compound can undergo hydrolysis to yield 4-pentylbenzoic acid and ethanol, a reaction facilitated by acidic or basic conditions.

- Target Interactions : Esters like this compound interact with various enzymes and receptors in the body. The interaction primarily occurs at the benzylic position of the ester.

- Biochemical Pathways : Hydrolysis of the ester leads to the formation of carboxylic acids, which can participate in further biochemical reactions.

- Environmental Influences : The efficacy and stability of this compound can be affected by environmental factors such as pH and the presence of other reactive compounds.

Biological Activity

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that esters can exhibit antimicrobial properties, although specific data on this compound remains limited.

- Enzyme Inhibition : Compounds structurally similar to this compound have been studied for their ability to inhibit enzymes involved in inflammatory pathways, such as mPGES-1, which is relevant in pain and inflammation management .

- Therapeutic Potential : The compound has been explored for its potential use as a precursor in drug development, particularly in synthesizing compounds with therapeutic applications.

Research Findings

Recent studies have focused on the synthesis and characterization of related compounds that may exhibit enhanced biological activity:

| Compound | Activity | Reference |

|---|---|---|

| [(cyclopentyl)ethyl]benzoic acid | Inhibitor of mPGES-1 with nanomolar potency | |

| 5-Fluorouracil co-crystals | Anticancer activity against colorectal cancer cell lines |

Case Studies

- Inhibition Studies : A study indicated that structural modifications of benzoic acid derivatives could significantly enhance their potency as enzyme inhibitors. This suggests a potential pathway for optimizing this compound for therapeutic use .

- Pharmacokinetic Assessments : Evaluations in animal models have shown that certain analogs exhibit favorable pharmacokinetic profiles, indicating that modifications to the structure may improve bioavailability and efficacy .

属性

IUPAC Name |

ethyl 4-pentylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-3-5-6-7-12-8-10-13(11-9-12)14(15)16-4-2/h8-11H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKUVOBNNLAKCLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。